![molecular formula C16H16N4O4S B2374473 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 899732-30-0](/img/structure/B2374473.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have been found to have various biological activities. They have been found to inhibit tyrosine kinases, which is responsible for their antitumor activity . They also have antibacterial and antifungal activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyridopyrimidines can undergo various chemical reactions, including recyclizations .Scientific Research Applications
Wnt/β-Catenin Pathway Inhibition: The Wnt/β-catenin pathway plays a role in promoting cancer, and its overactivation has been observed in osteosarcoma. Researchers have explored the use of this compound to inhibit the Wnt pathway, potentially suppressing osteosarcoma growth .
Antitumor Effects: In animal studies, the compound demonstrated antitumor effects against carcinosarcoma. Its mechanism of action may involve inhibiting dihydrofolate reductase (DHFR) .
Computational Chemistry and Molecular Docking
Mechanism of Action
Target of Action
The compound, also known as 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide, primarily targets dihydrofolate reductase (DHFR) , some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in cellular processes, including cell growth and division.
Mode of Action
The compound’s interaction with its targets involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 . This interaction results in changes in the activity of the targeted enzymes, thereby affecting the cellular processes they regulate.
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. For instance, the inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides. This disruption can lead to the inhibition of cell growth and division .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property can impact the compound’s bioavailability, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its targets. For example, the inhibition of DHFR can lead to antitumor effects, as observed in the case of piritrexim .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the lipid environment of cells can facilitate the diffusion of the compound into the cells due to its lipophilic nature . This can enhance the compound’s interaction with its intracellular targets, thereby influencing its therapeutic efficacy.
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-19-14-13(15(22)20(2)16(19)23)11(5-6-17-14)25-9-12(21)18-8-10-4-3-7-24-10/h3-7H,8-9H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXTUBQWZDZGAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.